molecular formula C8H10Cl2N2 B3038282 1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine CAS No. 849095-39-2

1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine

Cat. No. B3038282
CAS RN: 849095-39-2
M. Wt: 205.08 g/mol
InChI Key: ANQQPNSBVGPCSI-UHFFFAOYSA-N
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Description

“1-(2,6-Dichloropyridin-4-yl)ethanone” is a compound with the CAS Number: 185319-20-4 . It has a molecular weight of 190.03 . It is a solid at room temperature and is stored in an inert atmosphere .


Synthesis Analysis

The synthesis of related compounds such as “2,4-Dichloro-6-phenylpyrimidine” and “2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine” has been achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

In the case of “2,4-Dichloro-6-phenylpyrimidine” and “2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine”, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The related compound “1-(2,6-Dichloropyridin-4-yl)ethanone” is a solid at room temperature and is stored in an inert atmosphere .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including this compound, were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, it exhibited better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising inhibitory effects on collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have been explored for their antimicrobial activity. While specific studies on this compound are limited, its pyrimidine core suggests potential in combating bacterial and fungal infections .

Antiviral Applications

Similar to antimicrobial properties, pyrimidine-based compounds often exhibit antiviral effects. Although direct evidence for this compound is scarce, its structural features warrant further investigation in antiviral drug development .

Antitumor Potential

Pyrimidine derivatives have been studied as potential antitumor agents. While more research is needed, this compound’s pyrimidine scaffold could contribute to inhibiting tumor growth or metastasis .

Cytokinin Oxidase/Dehydrogenase Inhibition

In a separate study, novel derivatives related to this compound were designed as cytokinin oxidase/dehydrogenase inhibitors. These compounds demonstrated significantly reduced IC50 values compared to the reference compound TDZ (thidiazuron) for AtCKX2, an enzyme involved in cytokinin metabolism .

Pharmaceutical Testing and Reference Standards

This compound is used in pharmaceutical testing as a reference standard. Its high-quality characterization ensures accurate results in various analytical applications .

Safety and Hazards

The safety information for “1-(2,6-Dichloropyridin-4-yl)ethanone” indicates that it has the following hazard statements: H302-H315-H320-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-12(2)5-6-3-7(9)11-8(10)4-6/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQQPNSBVGPCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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